Calcium ferrocyanide

Redox flow battery Ferrocyanide electrolyte Solubility engineering

Flow battery developers are constrained by the low solubility of standard sodium (0.56 M) and potassium (0.76 M) ferrocyanide salts, limiting volumetric energy density. Calcium ferrocyanide at 1.6 M directly overcomes this bottleneck, enabling higher-capacity neutral-pH electrolytes. • 1.6 M aqueous solubility - 2.9× higher than sodium ferrocyanide for superior energy density per kWh. • Decomposes at 500 °C to calcium cyanamide, not free alkali cyanides, reducing solid residue toxicity during high-temperature processing. • Food-grade E 538 variant also available for anticaking in salt and salt substitutes at up to 20 mg/kg.

Molecular Formula Ca2Fe(CN)6· 12H2O
C6Ca2FeN6
Molecular Weight 292.11 g/mol
CAS No. 13821-08-4
Cat. No. B078880
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCalcium ferrocyanide
CAS13821-08-4
Molecular FormulaCa2Fe(CN)6· 12H2O
C6Ca2FeN6
Molecular Weight292.11 g/mol
Structural Identifiers
SMILES[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[Ca+2].[Ca+2].[Fe+2]
InChIInChI=1S/6CN.2Ca.Fe/c6*1-2;;;/q6*-1;3*+2
InChIKeyBAZQCHGUTMBXBU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 0.1 kg / 100 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Calcium Ferrocyanide Product Overview for Procurement


Calcium ferrocyanide (Ca₂[Fe(CN)₆]·xH₂O, E 538) is the calcium salt of the hexacyanoferrate(II) complex ion, classified within the ferrocyanide family alongside its sodium (E 535) and potassium (E 536) analogs [1]. These salts share the ferrocyanide anion but differ in the cation, which critically dictates physicochemical properties such as solubility, thermal decomposition pathway, and application-specific performance. Calcium ferrocyanide is a yellow crystalline solid employed as an anticaking agent in food-grade salt and salt substitutes, as a precursor to Prussian blue pigments, and in emerging roles within high-concentration redox flow batteries [2][3].

✓
High-solubility redox flow battery electrolyte formulation
✓
Food-grade anticaking agent with calcium-based cation consistency
✓
Alkali-free Prussian blue pigment precursor synthesis
✓
Thermal processing route avoiding free alkali cyanide formation

Why Calcium Ferrocyanide Substitution Fails


Despite sharing the identical ferrocyanide anion, the choice of counter-cation—calcium versus sodium or potassium—produces marked differences in molar solubility, thermal decomposition behavior, and end-use compatibility. Sodium ferrocyanide (Na₄[Fe(CN)₆]) and potassium ferrocyanide (K₄[Fe(CN)₆]) are limited by modest room-temperature water solubilities (0.56 M and 0.76 M, respectively) that constrain their utility in high-energy-density flow batteries, whereas calcium ferrocyanide reaches 1.6 M under identical conditions [1]. Furthermore, upon thermal decomposition, calcium ferrocyanide follows a distinct pathway that yields calcium cyanamide rather than free alkali cyanides, a critical safety and processing consideration when selecting among ferrocyanide salts [2].

Solubility
Sodium or potassium ferrocyanide may not achieve the electrolyte capacity required for high-energy-density flow battery formulations.
Decomposition
Alkali ferrocyanide salts may decompose to free alkali cyanides upon overheating, shifting the thermal hazard profile relative to calcium ferrocyanide.
Cation purity
Sodium or potassium analogs may incorporate monovalent alkali cations into the Prussian blue pigment lattice, requiring additional purification steps.

Calcium Ferrocyanide Differentiation Evidence


Superior Solubility for Flow Battery Electrolytes

Calcium ferrocyanide exhibits a room-temperature aqueous solubility of 1.6 M, substantially exceeding that of sodium ferrocyanide (0.56 M) and potassium ferrocyanide (0.76 M) [1]. This 2.1- to 2.9-fold improvement, measured via a systematic cation-dependent solubility study of eight ferrocyanide salts, directly enables higher electrolyte capacity in neutral-pH aqueous flow batteries. The authors report stable cycling of a 2 M symmetric cell for over 200 days, highlighting that engineered cation selection is a viable strategy to overcome the solubility bottleneck that has historically limited commercial deployment of ferrocyanide-based electrolytes [1].

Solubility in Flow Battery Electrolytes
Head-to-head
1.6 M (Ca salt) vs. 0.56 M (Na salt) and 0.76 M (K salt) at ~22–25 °C
Reported 2.1×–2.9× solubility advantage for electrolyte engineering
Supports higher energy density; cycling stability demonstrated for over 200 days
Redox flow battery Ferrocyanide electrolyte Solubility engineering

Thermal Decomposition to Calcium Cyanamide

When heated to 500 °C in the absence of air or oxygen, calcium ferrocyanide decomposes to produce calcium cyanamide (CaCN₂), iron, nitrogen, and carbon [1]. In contrast, sodium ferrocyanide decomposes at approximately 435 °C to yield sodium cyanide (NaCN), iron carbide, carbon, and nitrogen [2], while potassium ferrocyanide decomposes above 400 °C to release potassium cyanide [3]. The formation of a relatively benign alkaline-earth cyanamide rather than acutely toxic alkali cyanides represents a measurable safety advantage in thermal processing or accidental overheating scenarios.

Thermal Decomposition Product
Class-level
Ca₂Fe(CN)₆ → CaCN₂ (500 °C) Na₄Fe(CN)₆ → NaCN (~435 °C) K₄Fe(CN)₆ → KCN (>400 °C)
Decomposition pathway may reduce acute toxicity hazard of solid residue
Class-level inference; specific process conditions require individual review
Thermal stability Cyanide safety Calcium cyanamide synthesis

Cleaner Precursor for Prussian Blue Pigments

Calcium ferrocyanide is specifically recognized as a precursor for the synthesis of Prussian blue (ferric ferrocyanide) pigments via reaction with iron(II) salts under acidic conditions [1][2]. When calcium ferrocyanide is converted with an iron(II) salt at pH below 7, it yields an acidic iron(II) salt of ferrocyanic acid that serves as a direct intermediate to Berlin blue (a form of Prussian blue) [2]. In the analogous conversion of sodium or potassium ferrocyanides, the precipitated iron-cyanide complexes incorporate alkali cations (e.g., FeNaFe(CN)₆ or FeKFe(CN)₆) that must subsequently be removed if a cation-free pigment is required [3]. The calcium route simplifies purification because calcium ions can be precipitated or washed out more readily than monovalent alkali ions from the pigment matrix.

Prussian Blue Pigment Precursor
Class-level
Ca₂Fe(CN)₆ + Fe(II) salt at pH < 7 → FeH₂[Fe(CN)₆] intermediate, free of Na⁺ or K⁺
May simplify purification by avoiding alkali cation incorporation
Qualitative processing context; pigment ionic purity to verify per application
Pigment synthesis Prussian blue Precursor chemistry

EFSA-Validated Food Additive Safety

The EFSA Panel on Food Additives and Nutrient Sources (ANS) established a group acceptable daily intake (ADI) of 0.03 mg/kg body weight per day, expressed as ferrocyanide ion, for sodium, potassium, and calcium ferrocyanide collectively [1]. The re-evaluation concluded that exposure to ferrocyanides (E 535–538) from their sole authorized use as salt substitutes—at a maximum permitted level of 20 mg/kg salt individually or in combination—does not raise a safety concern at current authorized levels [1]. This provides procurement equivalence in terms of regulatory compliance for food-grade applications.

EFSA Food Additive Safety
Reported
Group ADI: 0.03 mg/kg bw/day as ferrocyanide ion (E 538, E 535, E 536); max use level 20 mg/kg salt
Regulatory safety equivalence across Ca, Na, and K ferrocyanide salts
EFSA 2018 re-evaluation; procurement selection may focus on technical performance
Food additive safety Anticaking agent Acceptable daily intake

Calcium Ferrocyanide Application Scenarios


High-Energy-Density Flow Battery Electrolytes

Calcium ferrocyanide at 1.6 M solubility enables electrolyte formulations with capacity significantly exceeding those achievable with sodium (0.56 M) or potassium (0.76 M) ferrocyanide [1]. This molar concentration advantage translates directly to higher volumetric energy density and lower electrolyte cost per kWh, making it the preferred ferrocyanide salt for flow battery developers seeking to maximize system energy density at neutral pH where anion instability in the presence of ammonium cations has been documented [1].

Alkali-Free Prussian Blue Pigment Synthesis

When calcium ferrocyanide is used as the ferrocyanide source for Prussian blue pigment synthesis, the acidic intermediate FeH₂[Fe(CN)₆] is formed free of sodium or potassium, avoiding incorporation of alkali ions into the final pigment [2][3]. This reduces the purification burden and produces a cleaner pigment for applications in art materials, analytical chemistry, and decorative coatings where ionic purity matters.

Calcium-Compatible Food-Grade Anticaking Agent

Calcium ferrocyanide (E 538) is authorized at up to 20 mg/kg in salt and salt substitutes within the EU, with an EFSA-confirmed safety profile that places it in the same group ADI as sodium and potassium ferrocyanide [4]. For food manufacturers already formulating with calcium-based mineral fortificants or seeking to avoid incremental sodium or potassium additions, calcium ferrocyanide provides the anticaking function while maintaining cation consistency.

Alkali Cyanide-Free Thermal Processing

In manufacturing or research processes where ferrocyanide salts may be exposed to elevated temperatures, calcium ferrocyanide decomposes at 500 °C to calcium cyanamide rather than to sodium or potassium cyanide [5][6]. This alternative decomposition chemistry reduces the acute toxicity hazard of the solid residue, an advantage in scenarios such as high-temperature drying, calcination, or accidental overheating in multi-component formulations.

Application
Selection Property
Validation Focus
Redox flow battery electrolyte
Aqueous molar solubility
Volumetric energy density and electrolyte cost per kWh
Prussian blue pigment synthesis
Alkali-cation-free intermediate formation
Ionic purity and purification-step reduction
Food-grade anticaking agent
Regulatory authorization and cation identity
Calcium-compatible formulation and ADI compliance
Elevated-temperature processing
Decomposition product pathway
Acute toxicity hazard profile of solid residue

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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